N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Description
N-(2-Methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a structurally complex compound featuring a dibenzofuran core substituted with a methoxy group at position 2, linked via a sulfanylacetamide bridge to a pyrazolo[3,4-d]pyrimidine moiety. The pyrazolopyrimidine group is further functionalized with a 4-methylphenyl substituent at position 1. This compound’s design integrates multiple pharmacophoric elements:
- Dibenzofuran: Known for enhancing metabolic stability and binding affinity in kinase inhibitors .
- Pyrazolo[3,4-d]pyrimidine: A heterocyclic scaffold prevalent in adenosine triphosphate (ATP)-competitive inhibitors, particularly in oncology targets .
Properties
Molecular Formula |
C27H21N5O3S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H21N5O3S/c1-16-7-9-17(10-8-16)32-26-20(13-30-32)27(29-15-28-26)36-14-25(33)31-21-12-23-19(11-24(21)34-2)18-5-3-4-6-22(18)35-23/h3-13,15H,14H2,1-2H3,(H,31,33) |
InChI Key |
ICJDOXWZKFTYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a dibenzofuran moiety and a pyrazolo-pyrimidine core. The molecular formula is with a molecular weight of approximately 458.56 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds derived from similar scaffolds exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown moderate to excellent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
Studies have explored the anticancer potential of related compounds, particularly those containing pyrazolo-pyrimidine structures. These compounds have been reported to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine transporters and serotonin receptors, indicating possible applications in treating neurological disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission and influence behaviors associated with mood and cognition.
- DNA Interaction : Some derivatives may bind to DNA or RNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that compounds with sulfur-containing moieties exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfanylacetamide group plays a crucial role in antimicrobial action.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| This compound | Pending Investigation | Pending Investigation |
Study 2: Anticancer Properties
In vitro studies on related pyrazolo-pyrimidine compounds revealed significant cytotoxic effects on human cancer cell lines. The study concluded that the presence of specific substituents on the pyrazolo-pyrimidine ring enhances anticancer activity by promoting apoptosis.
Study 3: Neuropharmacological Assessment
Research into the neuropharmacological effects highlighted that similar compounds could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for mood disorders. The binding affinity for serotonin receptors was significantly higher than for dopamine receptors, indicating a targeted action profile.
Scientific Research Applications
The compound N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and research findings.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine framework has been associated with the inhibition of various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in cancer progression. For instance, similar compounds have shown activity against kinases and other targets crucial for tumor growth and metastasis.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds containing dibenzofuran and pyrazolo-pyrimidine moieties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the effects of similar pyrazolo-pyrimidine derivatives on various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms of action involving apoptosis induction and cell cycle arrest.
- Neuroprotection Research : In vitro studies have shown that compounds with similar structures can reduce neuronal cell death in models of oxidative stress, indicating a potential therapeutic role in diseases like Alzheimer's or Parkinson's.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key differences include:
- Linkage : Example 53 uses a benzenesulfonamide group, contrasting with the target’s sulfanylacetamide bridge. Sulfonamides are typically more rigid, while sulfanylacetamides offer conformational flexibility .
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Sulfur-Containing Linkages: Sulfanylacetamide vs. Sulfonamide
The target compound’s sulfanylacetamide group differs from sulfonamide derivatives like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (). Key distinctions:
- Electron Density : Sulfonamides’ electron-withdrawing S=O groups may reduce nucleophilicity, whereas sulfanyl groups (C–S–C) are less polar, favoring membrane permeability .
Dibenzofuran vs. Other Aromatic Systems
Dibenzofuran in the target compound contrasts with morpholin-4-ylpyrimidine systems in compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
- Bioavailability : Dibenzofuran’s planar structure enhances lipid solubility, whereas morpholine rings improve water solubility via hydrogen bonding .
- Synthetic Complexity : Dibenzofuran synthesis often requires multi-step oxidative coupling, while morpholine derivatives are more straightforward to functionalize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
